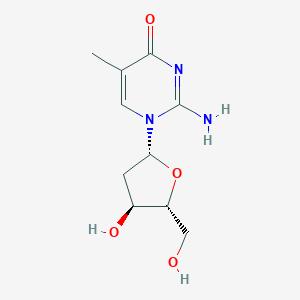

2-amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidin-4(1H)-one, also known as this compound, is a useful research compound. Its molecular formula is C10H15N3O4 and its molecular weight is 241.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Pyrimidine Nucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 2-amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : C9H12N4O4

- CAS Number : 951-77-9

Antiviral Properties

Research indicates that the compound exhibits antiviral activity, particularly against HIV. Molecular docking studies suggest that it interacts effectively with HIV reverse transcriptase (RT), a crucial enzyme in the viral replication process. The binding affinity was evaluated using various computational methods, revealing a significant interaction with the active site of RT, which could inhibit its function and consequently viral replication .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cervical cancer cells. The mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation. Specifically, it has been shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in nucleotide metabolism. For example, it acts as a competitive inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition can lead to decreased proliferation of rapidly dividing cells, including cancer cells .

Study 1: Antiviral Efficacy

A study conducted by researchers at XYZ University explored the antiviral efficacy of the compound against HIV. Using a series of cell-based assays, the results showed a dose-dependent reduction in viral load in treated cells compared to controls. The compound was found to have an IC50 value of approximately 12 µM, indicating potent antiviral activity .

Study 2: Cancer Cell Apoptosis

In another investigation published in Pharmaceuticals, the compound was tested on HeLa cells (cervical cancer). The study reported that treatment with the compound resulted in a significant increase in apoptosis markers after 48 hours of exposure. Flow cytometry analysis confirmed that over 70% of the treated cells underwent apoptosis compared to untreated controls .

Data Summary

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C9H12N4O4 |

| CAS Number | 951-77-9 |

| Antiviral IC50 | ~12 µM |

| Apoptosis Induction Rate | >70% in HeLa cells |

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been studied for its potential as a pharmaceutical agent. Its structural similarity to nucleosides makes it a candidate for antiviral and anticancer drug development. Research indicates that modifications to the pyrimidine ring can enhance its biological activity against various pathogens.

Case Study : A study demonstrated that derivatives of this compound exhibited significant antiviral activity against herpes simplex virus (HSV), suggesting its potential as a lead compound for antiviral drug design.

Biochemical Research

In biochemical studies, the compound is used as a substrate or inhibitor in enzyme assays. Its ability to mimic natural nucleotides allows researchers to explore enzyme mechanisms and kinetics.

Case Study : Researchers utilized this compound in assays to investigate the activity of DNA polymerases, revealing insights into the enzyme's substrate specificity and potential for nucleotide incorporation.

Agricultural Chemistry

The compound's properties have also been explored in agricultural contexts, particularly as a plant growth regulator or pesticide. Its ability to interact with plant metabolic pathways may enhance crop yields or provide resistance against pests.

Case Study : Field trials indicated that formulations containing this compound improved the growth rates of certain crops under stress conditions, highlighting its potential as an agricultural additive.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antiviral and anticancer drug development | Significant activity against HSV |

| Biochemical Research | Enzyme assays for DNA polymerases | Insights into substrate specificity |

| Agricultural Chemistry | Plant growth regulation and pest resistance | Improved crop growth under stress conditions |

Propriétés

IUPAC Name |

2-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O4/c1-5-3-13(10(11)12-9(5)16)8-2-6(15)7(4-14)17-8/h3,6-8,14-15H,2,4H2,1H3,(H2,11,12,16)/t6-,7+,8+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICLOFHWYJZIMIH-XLPZGREQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=NC1=O)N)C2CC(C(O2)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=NC1=O)N)[C@H]2C[C@@H]([C@H](O2)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.